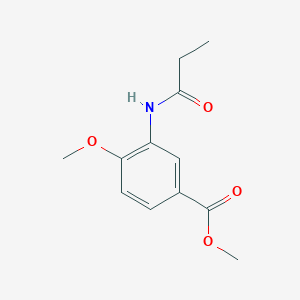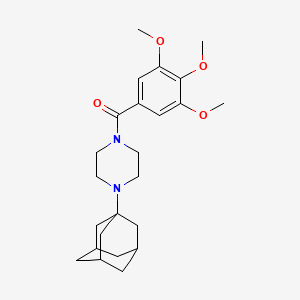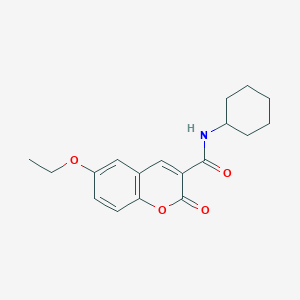
N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide typically involves the reaction of 4-amino-2-hydroxybenzoic acid with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions, such as temperature and reaction time, may be optimized to increase yield and purity. Additionally, industrial production may involve the use of automated reactors and purification systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while reduction of the amino group may yield an amine derivative.
Aplicaciones Científicas De Investigación
N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The hydroxyl and amino groups in the compound can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, the benzamide moiety may interact with hydrophobic pockets in the enzyme, further stabilizing the binding.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-amino-2-hydroxyphenyl)-4-methoxybenzamide: This compound has a methoxy group instead of a methyl group, which may affect its reactivity and binding properties.
N-(4-amino-2-hydroxyphenyl)-3-chlorobenzamide: This compound has a chloro group, which may enhance its electrophilicity and reactivity in substitution reactions.
Uniqueness
N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide is unique due to the presence of both amino and hydroxyl groups, which allow it to participate in a wide range of chemical reactions. Additionally, the methyl group may influence its binding properties and reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
N-(4-amino-2-hydroxyphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-4-2-3-5-11(9)14(18)16-12-7-6-10(15)8-13(12)17/h2-8,17H,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRLMACLEYNXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-hydroxyphenyl)-3-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2-propen-1-one](/img/structure/B5332431.png)
![N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXAMIDE](/img/structure/B5332442.png)
![(3S*,4R*)-3-benzyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-methylpiperidin-4-ol](/img/structure/B5332445.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[4-(methoxymethyl)piperidin-1-yl]methyl}piperidin-2-one](/img/structure/B5332446.png)
![7,12-dihydrophthalazino[2,3-b]phthalazine-5,14-dione](/img/structure/B5332453.png)
![(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B5332456.png)
![4-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5332464.png)

![N-[(2R)-1-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B5332475.png)
![N-methyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5332487.png)
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid](/img/structure/B5332495.png)
![1-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-1-methyl-2-oxoethyl]pyrrolidin-2-one](/img/structure/B5332496.png)


